

A Comparative Guide to the Nucleophilic Reactivity of Nitrobenzofuroxan: A DFT Perspective

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Compound of Interest

Compound Name: *4,5-Dichloro-2-nitrobenzotrifluoride*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed computational analysis of the reactivity of nitrobenzofuroxan derivatives with nucleophiles, leveraging Density Functional Theory (DFT) to elucidate reaction mechanisms and energetics. The high electrophilicity of the nitrobenzofuroxan scaffold makes it a compound of significant interest in medicinal chemistry and materials science. Understanding its reactivity is crucial for the design of novel therapeutic agents and functional materials.

Comparison of Reactivity: Nitrobenzofuroxan vs. Alternatives

Nitrobenzofuroxans are potent electrophiles, readily undergoing nucleophilic aromatic substitution (SNAr) reactions. Their reactivity is significantly influenced by the electron-withdrawing nature of the nitro group and the furoxan ring. DFT calculations have been instrumental in quantifying these interactions and predicting reaction outcomes.

A key example is the reaction of 4,6-dichloro-5-nitrobenzofuroxan with amines. This reaction is of particular interest due to its relevance in the synthesis of biologically active molecules. The condensed furoxan ring plays a crucial role in lowering the aromaticity of the carbocyclic ring, which in turn enhances its susceptibility to nucleophilic attack.^[1]

To provide a clear comparison of reactivity, the following table summarizes key quantitative data from DFT studies on the reaction of a representative nitrobenzofuroxan derivative with an amine nucleophile, alongside comparative data for the related nitrobenzofurazan system with a range of nucleophiles. This comparison highlights the influence of both the electrophile structure and the nature of the nucleophile on the reaction energetics.

Electrophile	Nucleophile (Substituent)	Activation Energy (ΔE^\ddagger) (kcal/mol)	Reaction Energy (ΔE) (kcal/mol)	Computational Method
4,6-dichloro-5-nitrobenzofuroxan	Pyrrolidine	17.8	-36.7	M06-2X/6-311++G**
4-chloro-7-nitrobenzofurazan	Aniline (p-NH ₂)	17.6	Not Reported	B3LYP/6-31G(d)
4-chloro-7-nitrobenzofurazan	Aniline (p-OH)	19.6	Not Reported	B3LYP/6-31G(d)
4-chloro-7-nitrobenzofurazan	Aniline (p-OCH ₃)	20.2	Not Reported	B3LYP/6-31G(d)
4-chloro-7-nitrobenzofurazan	Aniline (p-CH ₃)	21.6	Not Reported	B3LYP/6-31G(d)
4-chloro-7-nitrobenzofurazan	Aniline (p-H)	23.0	Not Reported	B3LYP/6-31G(d)
4-chloro-7-nitrobenzofurazan	Aniline (p-Cl)	25.1	Not Reported	B3LYP/6-31G(d)
4-chloro-7-nitrobenzofurazan	Thiophenol (p-OCH ₃)	37.7	Not Reported	B3LYP/6-31G(d)
4-chloro-7-nitrobenzofurazan	Thiophenol (p-CH ₃)	39.1	Not Reported	B3LYP/6-31G(d)
4-chloro-7-nitrobenzofurazan	Thiophenol (p-H)	40.3	Not Reported	B3LYP/6-31G(d)

n

4-chloro-7-

nitrobenzofuraza Thiophenol (p-Cl) 46.7

Not Reported

B3LYP/6-31G(d)

n

Experimental and Computational Protocols

The data presented in this guide is derived from rigorous computational chemistry studies. The following methodologies are representative of the key experiments cited.

DFT Calculation of Reaction Profile

Objective: To determine the energetic pathway of the nucleophilic aromatic substitution reaction between 4,6-dichloro-5-nitrobenzofuroxan and pyrrolidine.

Computational Details:

- Software: Gaussian 16
- Functional: M06-2X
- Basis Set: 6-311++G**
- Solvation Model: Polarizable Continuum Model (PCM) to simulate the solvent environment.
- Procedure:
 - The geometries of the reactants (4,6-dichloro-5-nitrobenzofuroxan and pyrrolidine), the transition state, and the products were fully optimized.
 - Frequency calculations were performed at the same level of theory to confirm the nature of the stationary points (minima for reactants and products, and a first-order saddle point for the transition state) and to obtain zero-point vibrational energies (ZPVE).
 - The activation energy (ΔE^\ddagger) was calculated as the difference in energy between the transition state and the reactants.

- The reaction energy (ΔE) was calculated as the difference in energy between the products and the reactants.

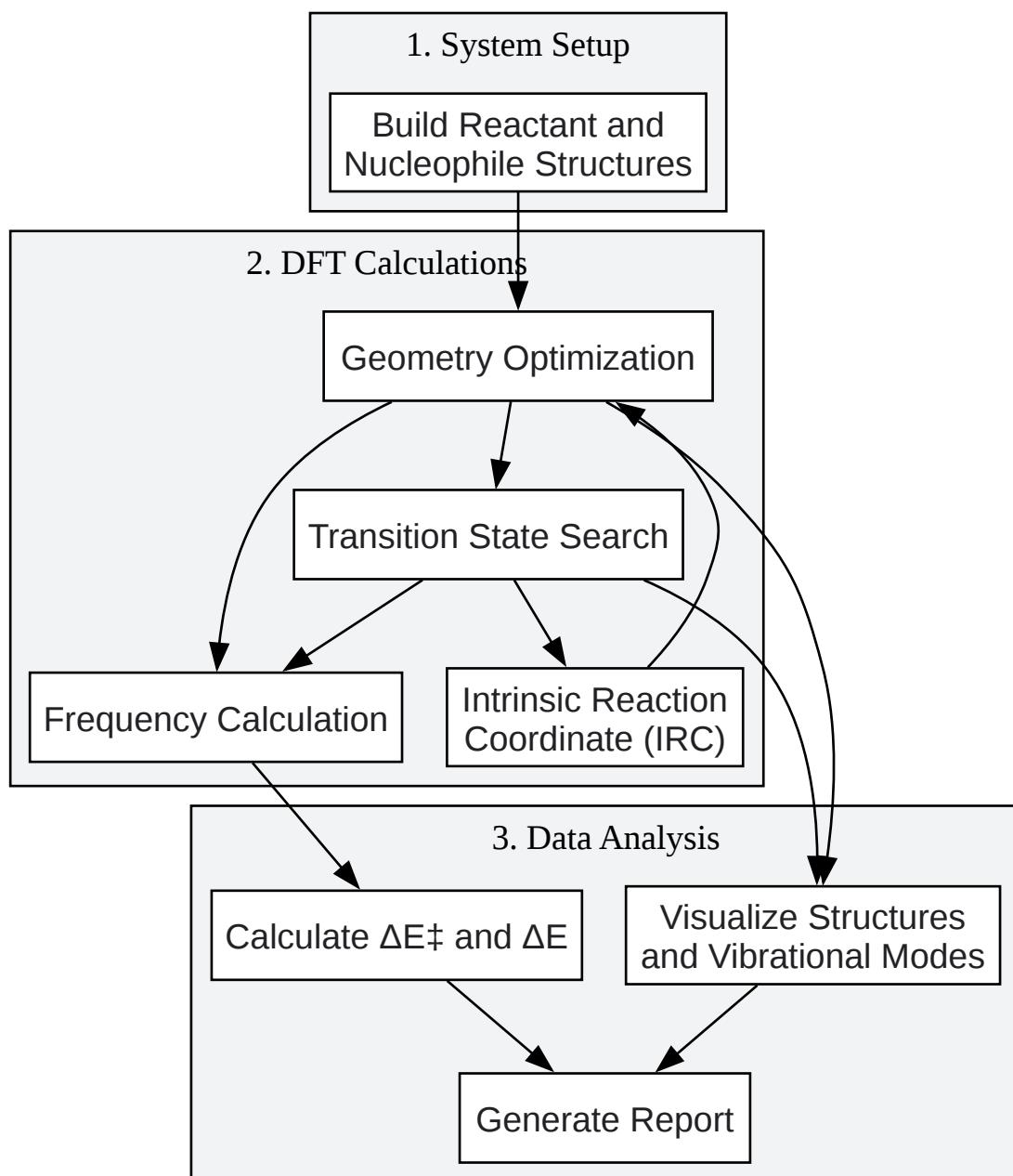
Visualizing the Reaction Pathway and a Typical DFT Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.



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Caption: Energy profile of the SNAr reaction.



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Caption: A typical DFT workflow for studying reaction mechanisms.

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References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
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